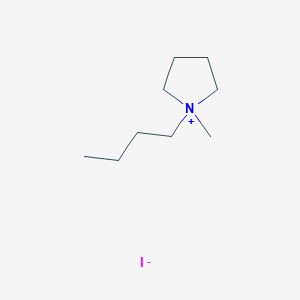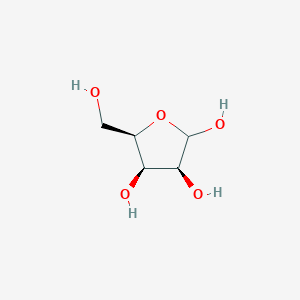
1-Butyl-1-methylpyrrolidinium iodide
Overview
Description
1-Butyl-1-methylpyrrolidinium iodide is an ionic liquid composed of a pyrrolidinium cation and an iodide anion. Ionic liquids are salts in the liquid state, typically with melting points below 100°C. They are known for their unique properties, such as low volatility, high thermal stability, and excellent solvation abilities for a wide range of compounds .
Mechanism of Action
Target of Action
1-Butyl-1-methylpyrrolidinium iodide is a type of ionic liquid . Its primary targets are organic and inorganic compounds, as it has the ability to dissolve a wide range of these substances . This makes it a valuable tool in various chemical reactions, catalysis, and separations .
Mode of Action
The compound interacts with its targets by acting as a solvent . It facilitates chemical reactions by providing a medium in which reactants can mix and interact more readily. In the case of separations, it can dissolve substances, allowing them to be isolated from their original mixtures .
Biochemical Pathways
It’s known that the compound plays a role in electrochemical applications . It’s also used in the solubilization of biomass, which involves breaking down complex organic materials into simpler substances .
Pharmacokinetics
Safety data sheets indicate that it should be handled with care to avoid inhalation or contact with skin .
Result of Action
The primary result of this compound’s action is the facilitation of chemical reactions and separations . By acting as a solvent, it allows for the dissolution, interaction, and transformation of various organic and inorganic compounds .
Action Environment
The efficacy and stability of this compound can be influenced by environmental factors. For instance, it’s known to rapidly absorb atmospheric moisture . Therefore, it should be stored and handled in a controlled environment to maintain its effectiveness .
Biochemical Analysis
Biochemical Properties
It is known that 1-Butyl-1-methylpyrrolidinium iodide can interact with water molecules . This interaction is much faster than would be predicted from hydrodynamic laws, indicating that the neutral water molecules experience a very different friction than the anions and cations at the molecular level .
Cellular Effects
It is known that ionic liquids can have a variety of effects on cells, including influencing cell function and impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that this compound can interact with water molecules
Temporal Effects in Laboratory Settings
It is known that the transport of water in ionic liquids like this compound is much faster than would be predicted from hydrodynamic laws .
Transport and Distribution
It is known that the transport of water in ionic liquids like this compound is much faster than would be predicted from hydrodynamic laws .
Preparation Methods
1-Butyl-1-methylpyrrolidinium iodide can be synthesized through a quaternization reaction. This involves the reaction of 1-methylpyrrolidine with 1-iodobutane under controlled conditions. The reaction typically proceeds as follows: [ \text{C}_4\text{H}_9\text{I} + \text{C}5\text{H}{11}\text{N} \rightarrow \text{C}9\text{H}{20}\text{IN} ]
The reaction is usually carried out in an inert atmosphere to prevent any side reactions. The product is then purified through recrystallization or other suitable purification techniques .
Chemical Reactions Analysis
1-Butyl-1-methylpyrrolidinium iodide can undergo various chemical reactions, including:
Substitution Reactions: The iodide ion can be replaced by other anions through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, where the iodide ion can be oxidized to iodine or reduced to iodide from iodine.
Complexation Reactions: The pyrrolidinium cation can form complexes with various metal ions, which can be useful in catalysis and other applications.
Common reagents used in these reactions include halides, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Butyl-1-methylpyrrolidinium iodide has a wide range of applications in scientific research:
Comparison with Similar Compounds
1-Butyl-1-methylpyrrolidinium iodide can be compared with other ionic liquids, such as:
1-Butyl-1-methylpyrrolidinium chloride: Similar in structure but with a chloride anion, it is also used as a solvent and in catalysis.
1-Butyl-1-methylpyrrolidinium trifluoromethanesulfonate: This compound has a trifluoromethanesulfonate anion and is used in polymer electrolytes for energy devices.
1-Butyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide: Known for its use in lithium batteries and supercapacitors due to its high thermal stability and ionic conductivity.
Each of these compounds has unique properties that make them suitable for specific applications, highlighting the versatility of ionic liquids in various fields.
Properties
IUPAC Name |
1-butyl-1-methylpyrrolidin-1-ium;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N.HI/c1-3-4-7-10(2)8-5-6-9-10;/h3-9H2,1-2H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEZANEDYKZXSCF-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+]1(CCCC1)C.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20IN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7047938 | |
| Record name | 1-Butyl-1-methylpyrrolidinium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7047938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56511-17-2 | |
| Record name | 1-Butyl-1-methylpyrrolidinium iodide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056511172 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Butyl-1-methylpyrrolidinium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7047938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-BUTYL-1-METHYLPYRROLIDINIUM IODIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/71Z1987V6X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-chloro-1H-imidazo[4,5-c]quinoline](/img/structure/B1625177.png)
![4,4'-Bis[(para-formylphenoxy)methyl]biphenyl](/img/structure/B1625182.png)


![N-(tert-Butyl)-7-chlorothiazolo[5,4-d]pyrimidin-2-amine](/img/structure/B1625185.png)





